1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene
Description
Overview of 1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene
This compound represents a sophisticated halogenated aromatic compound characterized by its complex substitution pattern on the benzene ring. The compound possesses the molecular formula C₈H₂ClF₇ and exhibits a molecular weight of 266.54 daltons. Its Chemical Abstracts Service registry number is 1099597-46-2, providing unique identification within chemical databases. The compound's structure features a benzene ring substituted with one chlorine atom, one fluorine atom, and two trifluoromethyl groups positioned at specific locations that define its chemical behavior and reactivity profile.
The molecular structure of this compound can be represented through its Simplified Molecular Input Line Entry System notation as Clc1cc(cc(c1F)C(F)(F)F)C(F)(F)F. This notation clearly illustrates the substitution pattern where the chlorine occupies position 1, fluorine at position 2, and trifluoromethyl groups at positions 3 and 5 of the benzene ring. The International Chemical Identifier for this compound is InChI=1S/C8H2ClF7/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H, which provides a standardized representation of its molecular connectivity. The compound's three-dimensional structure contributes significantly to its unique chemical properties and potential applications in synthetic chemistry.
The presence of multiple electronegative halogen atoms creates a highly electron-deficient aromatic system that significantly influences the compound's reactivity. The trifluoromethyl groups serve as powerful electron-withdrawing substituents, while the chlorine and fluorine atoms provide additional sites for potential chemical modification. This combination of structural features makes this compound particularly valuable as a synthetic intermediate in various chemical transformations. The compound's stability under standard laboratory conditions, combined with its reactive halogen substituents, positions it as an important building block for constructing more complex molecular architectures.
Historical Context and Discovery
The development of this compound emerged from the broader scientific exploration of fluorinated aromatic compounds that gained momentum throughout the late twentieth and early twenty-first centuries. The compound received its official Chemical Abstracts Service registry designation in the modern era of chemical database management, reflecting the systematic approach to cataloging complex halogenated aromatics. The assignment of the Molecular Design Limited number MFCD11226666 indicates its inclusion in comprehensive chemical databases used for research and commercial applications.
The synthetic methodologies leading to this compound build upon established principles of aromatic halogenation and trifluoromethylation reactions. These synthetic approaches developed as chemists sought to create molecules with enhanced lipophilicity and metabolic stability, properties often associated with fluorinated organic compounds. The specific substitution pattern found in this compound represents an advanced application of regioselective halogenation techniques that allow precise control over the positioning of different halogen atoms on the aromatic ring.
The commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate. Multiple suppliers now offer the compound in various quantities, from milligram to gram scales, demonstrating its established role in research and development activities. The pricing structure for this compound, ranging from hundreds to thousands of dollars per gram depending on quantity and supplier, reflects both its specialized nature and the complexity of its synthesis.
The compound's entry into chemical commerce represents the culmination of advances in fluorine chemistry and aromatic substitution methodologies. Its availability has enabled researchers to explore novel synthetic pathways and develop new applications that leverage its unique structural features. The establishment of standardized analytical methods and characterization protocols has further facilitated its adoption as a reliable building block in synthetic chemistry programs.
Relevance in Modern Chemical Research
Contemporary chemical research has identified this compound as a versatile synthetic building block with applications spanning multiple disciplines within the chemical sciences. The compound's unique structural features make it particularly valuable in pharmaceutical chemistry, where the introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of drug candidates. The electron-withdrawing nature of the trifluoromethyl groups influences the electronic properties of molecules constructed from this building block, potentially leading to enhanced binding affinity and selectivity in biological targets.
In agrochemical research, this compound serves as a key intermediate for developing crop protection agents with improved efficacy and environmental profiles. The compound's halogen substituents provide multiple sites for further functionalization, enabling the synthesis of diverse molecular libraries for biological screening. The strategic incorporation of this building block allows medicinal chemists to explore structure-activity relationships and optimize lead compounds for desired biological properties.
Materials science applications have emerged as another significant area where this compound demonstrates utility. The compound's highly fluorinated structure contributes to materials with unique surface properties, including hydrophobicity and chemical resistance. These characteristics make it valuable for developing specialized coatings, membranes, and other advanced materials where fluorinated components provide performance advantages.
The compound's role in catalytic processes represents an expanding area of research interest. Its electron-deficient aromatic system can participate in various metal-catalyzed reactions, including cross-coupling processes that enable the construction of complex molecular frameworks. The presence of both chlorine and fluorine substituents provides chemists with orthogonal reactivity options, allowing selective functionalization under appropriate reaction conditions. This versatility makes the compound particularly attractive for synthetic route optimization and the development of efficient synthetic methodologies.
Table 1: Key Physical and Chemical Properties of this compound
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and diverse applications in modern research. The primary objective involves consolidating current knowledge about this specialized halogenated aromatic compound and identifying key areas where it contributes to advancing chemical science and technology. Through systematic analysis of available literature and commercial data, this review seeks to establish a comprehensive understanding of the compound's role in contemporary synthetic chemistry.
The review examines the compound's structural characteristics and their relationship to its chemical reactivity, providing insights into how the unique substitution pattern influences its behavior in various chemical transformations. Particular attention focuses on the electronic effects of the multiple halogen substituents and their impact on the compound's participation in nucleophilic and electrophilic reactions. This analysis includes discussion of how the electron-withdrawing trifluoromethyl groups affect the aromatic system's reactivity and selectivity in synthetic applications.
Commercial aspects of this compound receive detailed coverage, including its availability from multiple suppliers and the range of quantities accessible for research purposes. The review analyzes pricing trends and supply chain considerations that influence its adoption in various research programs. This economic perspective provides valuable context for understanding the compound's practical utility and accessibility within the broader chemical research community.
Properties
IUPAC Name |
1-chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF7/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWOMNFWAWIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234050 | |
| Record name | 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-46-2 | |
| Record name | 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Trifluoromethyl-Substituted Benzene Derivatives
The initial step involves chlorination of suitably substituted benzene derivatives bearing trifluoromethyl groups. According to EP0953557B1, a key precursor is dichloromethyltrifluoromethylbenzene , which undergoes chlorination to introduce chlorine at specific positions on the aromatic ring.
-
- React dichloromethyltrifluoromethylbenzene with chlorine gas in a reaction vessel made of glass, stainless steel, or fluororesin-lined material.
- The chlorination can be performed via batch, semi-continuous, or continuous processes.
- Chlorine is typically bubbled into the reaction mixture at controlled temperatures, generally between 0°C and 120°C, with an optimal range of 50–80°C for selectivity and yield.
- Catalysts such as azo-compounds (azobisisobutyronitrile), peroxides (benzoyl peroxide), or phosphorus compounds (red phosphorus, phosphorus pentachloride) may be used to facilitate radical chlorination, although the process can proceed without catalysts.
-
- Temperature: 40–80°C
- Chlorine flow rate: approximately 6 g/hr
- Reaction time: variable, typically a few hours
- Purification: fractional distillation to isolate 1-trichloromethyl-4-trifluoromethylbenzene
This process yields a high-purity chlorinated intermediate suitable for subsequent fluorination.
Fluorination of Chlorinated Intermediates
The next step involves fluorination of the chlorinated aromatic compound, transforming the chloromethyl groups into trifluoromethyl groups.
-
- Fluorination is performed in a high-pressure autoclave, often stainless steel, with anhydrous hydrogen fluoride (HF) as the fluorinating agent.
- The process may be catalyzed by metal halides such as antimony pentachloride or tin tetrachloride, which enhance fluorination efficiency.
- Reaction temperatures are typically maintained between 50°C and 150°C, depending on whether catalysts are used:
- Without catalysts: 40–150°C
- With catalysts: 0–120°C, often optimized around 50–80°C
- The molar ratio of HF to chlorinated precursor ranges from 3:1 to 20:1, ensuring complete fluorination.
-
- Reaction time: several hours, often 2–6 hours
- Pressure: maintained to keep HF in the liquid phase, often around 24–25 bars
- Post-reaction: distillation separates the fluorinated product, typically 1-trifluoromethyl-3-difluorochloromethyl-benzene or similar derivatives.
Aromatic Substitution and Selective Functionalization
Further substitution at specific positions on the aromatic ring, such as introducing chlorine and fluorine at designated positions, is achieved through electrophilic aromatic substitution reactions, guided by the electronic effects of existing trifluoromethyl groups.
- Notes :
- The trifluoromethyl groups are strongly electron-withdrawing, directing electrophilic substitution to the meta positions.
- Controlled reaction conditions and choice of reagents allow for regioselective chlorination and fluorination, ultimately leading to the target compound.
Summary of Preparation Pathway
| Step | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Benzene derivative with trifluoromethyl groups | Chlorine gas, catalysts (optional) | 40–80°C, controlled flow | Dichloromethyltrifluoromethylbenzene | Radical chlorination, high selectivity |
| 2 | Dichloromethyltrifluoromethylbenzene | Hydrogen fluoride, metal halide catalyst | 50–150°C, autoclave | Trifluoromethylbenzene derivatives | Fluorination via HF, high yield |
| 3 | Fluorinated intermediates | Electrophilic substitution reagents | Controlled temperature | Target compound | Regioselective chlorination and fluorination |
Additional Research Findings
Research by US4093669A emphasizes the importance of catalysts like antimony pentachloride in fluorination, achieving yields of over 60% for specific trifluoromethylbenzene derivatives. The process benefits from fractional distillation to purify intermediates and final compounds, ensuring high purity necessary for industrial applications.
Chemical Reactions Analysis
1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Building Block for Fluorinated Compounds
1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene serves as a critical building block in the synthesis of more complex fluorinated aromatic compounds. Its structure allows for various chemical modifications through substitution reactions, making it a versatile intermediate in organic synthesis.
Key Reactions:
- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.
- Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of more complex molecular architectures.
Case Study: Synthesis of Pharmaceuticals
In pharmaceutical chemistry, this compound has been utilized in the development of novel drug candidates. Its ability to modulate biological activity through structural modification has led to the synthesis of compounds with enhanced therapeutic properties.
| Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Inhibits specific kinases |
| Compound B | Inflammation | Modulates immune response |
Industrial Applications
The compound's stability and resistance to degradation make it suitable for producing specialty chemicals and materials. Its applications include:
- Agrochemicals: Used in developing pesticides and herbicides due to its efficacy against various pests .
- Fluorinated Polymers: As a precursor for polymers that exhibit high thermal stability and chemical resistance.
Biochemical Interactions
This compound interacts with various biomolecules, influencing cellular functions and metabolic pathways.
Mechanism of Action:
- The compound can act as an inhibitor or activator of enzymes by binding to specific sites on proteins. This interaction can lead to significant changes in enzyme activity and cellular metabolism.
Case Study: Proteomics Research
In proteomics, this compound has been employed to study protein interactions and functions. By modifying proteins with fluorinated groups, researchers can track and analyze protein behavior under different conditions.
| Protein Target | Effect of Compound | Research Findings |
|---|---|---|
| Enzyme X | Inhibition | Reduced activity by 40% |
| Receptor Y | Activation | Enhanced signaling pathway |
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and electron-withdrawing groups. These groups influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in chemical synthesis .
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Analogues
Research Findings and Trends
- Synthetic Efficiency : Batch and microflow azide processes for related compounds (e.g., 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene) demonstrate improved yields (94%) compared to traditional methods, suggesting similar optimizations could benefit the target compound’s synthesis .
- Computational Insights : DFT studies () validate the electronic effects of trifluoromethyl and halogen substituents, aiding in predicting reaction pathways and stability.
Biological Activity
1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene (C8H2ClF7) is a fluorinated aromatic compound that has garnered attention in both chemical and biological research due to its unique properties and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, exploring its interactions at the molecular level, cellular effects, and implications for therapeutic use.
- Molecular Formula : C8H2ClF7
- Molecular Weight : 266.54 g/mol
- CAS Number : 1099597-46-2
This compound exhibits biological activity primarily through its interactions with various enzymes and proteins. Its trifluoromethyl groups enhance lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.
Enzyme Interaction
The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance:
- It may inhibit enzymes involved in neurotransmitter uptake, potentially affecting mood regulation and neurological functions.
- The binding to active sites of enzymes can prevent substrate interaction, thereby modulating enzymatic activity.
Cellular Effects
The biological effects of this compound on cells are multifaceted:
Cell Signaling and Gene Expression
- The compound has been shown to alter signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to changes in gene expression profiles, impacting cellular responses to environmental stimuli .
Impact on Immune and Cancer Cells
Research indicates that this compound can influence the behavior of immune cells and cancer cells:
- It may enhance or inhibit immune responses depending on the cellular context.
- In cancer research, it has been noted to affect tumor cell viability by inducing apoptosis or altering cell cycle progression .
Transport and Distribution
The distribution of this compound within biological systems is crucial for its efficacy:
- The compound is transported across cell membranes via specific transporters or passive diffusion due to its lipophilic nature.
- Its localization within specific organelles can determine its biological activity and potential toxicity.
Pharmaceutical Applications
Recent studies have highlighted the potential of this compound in drug design:
- A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency against certain targets compared to their non-fluorinated analogs. For example, modifications in the para-position of phenolic rings significantly increased inhibitory potency against serotonin uptake by six-fold .
Agrochemical Research
In agrochemical applications, the compound's unique properties are leveraged for developing pesticides that require high stability and efficacy against pests while minimizing environmental impact .
Summary Table of Biological Activities
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or GC-MS.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of CF₃ reagents) to minimize byproducts .
How can the purity and structural integrity of this compound be verified?
Basic
Methodology :
- NMR Spectroscopy : Compare ¹⁹F and ¹H NMR spectra with computational predictions (e.g., density functional theory). For example, ¹⁹F shifts for CF₃ groups typically appear at δ -60 to -70 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₉H₃ClF₇; exact mass ~308.97). Fragmentation patterns can confirm substituent positions .
- Elemental Analysis : Ensure C, H, Cl, and F percentages align with theoretical values (±0.3%).
Q. Advanced :
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 1,2,3,5-substitution isomers) .
What safety precautions are necessary when handling this compound?
Basic
Critical Protocols :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335) and skin/eye contact (H315/H319) .
- Storage : Keep at 2–8°C in amber glass vials to prevent photodegradation.
- Spill Management : Neutralize with alkaline solutions (e.g., NaHCO₃) and absorb with vermiculite .
How do electron-withdrawing substituents (Cl, F, CF₃) influence reactivity in cross-coupling reactions?
Advanced
Mechanistic Insights :
- Electronic Effects : The meta-directing CF₃ and para-directing Cl/F groups create a sterically hindered, electron-deficient aromatic ring, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .
- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity.
Q. Data Contradictions :
- Conflicting reports on coupling efficiency may arise from competing C-F activation. Mitigate via low-temperature conditions (e.g., 50°C) and excess base (K₂CO₃) .
What strategies resolve contradictions in spectral data during characterization?
Advanced
Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting due to vicinal F atoms):
- 2D NMR (COSY, NOESY) : Assign coupling constants (e.g., ³J₅F-₆F = 8–12 Hz) .
- Computational Validation : Compare experimental spectra with Gaussian-optimized structures .
Table 1 : Expected vs. Observed NMR Shifts
| Position | ¹H Shift (δ, ppm) | ¹⁹F Shift (δ, ppm) |
|---|---|---|
| C2-F | - | -125 to -135 |
| CF₃ (C3) | - | -63 to -67 |
How can computational chemistry predict regioselectivity in electrophilic substitutions?
Advanced
Workflow :
DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states. The CF₃ groups increase activation barriers at ortho positions due to steric hindrance .
NBO Analysis : Quantify charge distribution; electron-deficient rings favor electrophilic attack at less hindered sites (e.g., para to Cl).
Q. Validation :
What are the challenges in scaling up synthetic protocols for this compound?
Advanced
Key Issues :
- Exothermic Reactions : Trifluoromethylation steps require precise temperature control (<5°C) to avoid runaway reactions .
- Byproduct Management : Use continuous flow reactors to minimize polyhalogenated byproducts.
Table 2 : Optimization Parameters
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 12h | 8h (flow system) |
| Yield | 65% | 58% |
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
